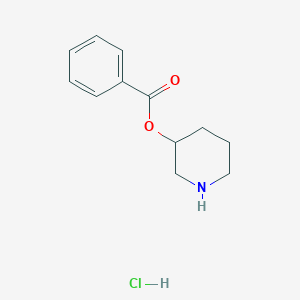

3-Piperidinyl benzoate hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-piperidinyl benzoate hydrochloride is fundamentally characterized by the ester linkage connecting the benzoic acid moiety to the 3-position of the piperidine ring, with the hydrochloride salt formation providing additional structural complexity through ionic interactions. The compound is catalogued under Chemical Abstracts Service number 1220021-23-7 and bears the MDL number MFCD13559841, indicating its well-established chemical identity in major chemical databases. The molecular structure demonstrates a characteristic arrangement where the piperidine nitrogen atom forms a protonated ammonium center in the hydrochloride salt, creating a zwitterionic character that profoundly influences the compound's crystalline behavior and intermolecular interactions.

Crystallographic analysis of related piperidine benzoate structures provides valuable insights into the expected structural parameters of 3-piperidinyl benzoate hydrochloride. Studies of 4-piperidinyl benzoate hydrochloride, a closely related positional isomer with the identical molecular formula carbon twelve hydrogen sixteen chlorine nitrogen oxygen two, reveal important structural features that can be extrapolated to understand the 3-position derivative. The piperidine ring in these structures consistently adopts a chair conformation, which represents the most energetically favorable arrangement due to minimized steric interactions and optimal orbital overlap. This conformational preference is maintained across various piperidine-containing compounds, as demonstrated in crystallographic studies of 4-(4-chlorophenyl)-4-hydroxypiperidinium benzoate, where the six-membered piperidine ring adopts a stable chair conformation with well-defined axial and equatorial positions.

The crystalline packing arrangements in piperidine benzoate hydrochlorides are dominated by extensive hydrogen bonding networks that involve both the protonated nitrogen atom and the carboxylate oxygen atoms. In the case of 4-(4-chlorophenyl)-4-hydroxypiperidinium benzoate, the crystal structure is stabilized by intermolecular nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen hydrogen bonds, along with weaker intermolecular carbon-hydrogen to oxygen, carbon-hydrogen to chlorine, and carbon-hydrogen to pi interactions. These interaction patterns suggest that 3-piperidinyl benzoate hydrochloride would exhibit similar stabilizing forces, with the hydrochloride anion participating in additional ionic interactions that enhance the overall crystal stability and influence the compound's physical properties.

The ester functionality in the molecular structure introduces planarity constraints that affect the overall molecular geometry and influence the relative orientation of the piperidine ring with respect to the benzoate moiety. Computational and experimental studies of related compounds, such as methyl 4-(piperidin-1-ylcarbonyl)benzoate, demonstrate that intramolecular carbon-hydrogen to oxygen interactions can stabilize specific molecular conformations. These stabilizing interactions suggest that 3-piperidinyl benzoate hydrochloride may exhibit preferred conformational arrangements that minimize steric clashes while maximizing favorable electrostatic and van der Waals interactions between the aromatic and saturated ring systems.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis reveals significant similarities and differences between 3-piperidinyl benzoate hydrochloride and its related derivatives, particularly the 4-piperidinyl isomer and other substituted piperidine benzoates. The 4-piperidinyl benzoate hydrochloride, bearing the same molecular formula carbon twelve hydrogen sixteen chlorine nitrogen oxygen two but with the ester linkage at the 4-position of the piperidine ring, provides a direct structural comparison that highlights the impact of substitution position on molecular properties. Both compounds maintain the essential piperidine chair conformation and benzoate ester functionality, but the positional difference introduces subtle variations in steric interactions and conformational preferences that can significantly influence their physical and chemical behaviors.

The structural comparison extends to other piperidine-containing benzoates, such as methyl 3-[(3S)-piperidin-3-yl]benzoate, which demonstrates the structural diversity possible within this compound class. This compound, with molecular formula carbon thirteen hydrogen seventeen nitrogen oxygen two and molecular weight 219.28 grams per mole, lacks the hydrochloride salt formation but provides insights into the neutral form structural characteristics. The presence of stereochemical information in this derivative indicates that chirality can be an important structural consideration, particularly when the piperidine ring bears substituents that create asymmetric centers.

Advanced crystallographic studies of complex piperidine derivatives provide additional comparative insights. The crystal structure of methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate reveals that the dihedral angle between the four coplanar atoms of the piperidine ring and the benzene ring is 39.2 degrees. This geometric parameter is crucial for understanding the three-dimensional arrangement of the molecular components and suggests that similar angular relationships may exist in 3-piperidinyl benzoate hydrochloride, influencing its conformational behavior and intermolecular interactions.

Properties

IUPAC Name |

piperidin-3-yl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIMBSWXDDCBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The preparation of 3-piperidinyl benzoate hydrochloride generally follows these key steps:

Detailed Preparation Procedures

Esterification Reaction

The core step in synthesizing 3-piperidinyl benzoate involves the esterification of a 3-piperidinyl alcohol or amine derivative with benzoic acid or benzoic acid derivatives such as benzoic anhydride or benzoyl chloride.

-

- Solvent: Dichloromethane, ethanol, or ethyl acetate

- Catalyst: Acid catalysts such as sulfuric acid or base catalysts depending on the esterification method

- Temperature: Controlled between 0°C and 50°C to optimize yield and minimize side reactions

- Reaction Time: Several hours (typically 5-12 hours) with stirring

-

- React 3-piperidinyl alcohol with benzoic anhydride at 30°C under stirring for 6 hours.

- Monitor reaction progress by chromatography or HPLC.

- Upon completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography.

Formation of Hydrochloride Salt

After ester formation, the free base is converted into the hydrochloride salt to improve compound stability and facilitate handling.

- Typical Procedure:

- Dissolve the ester product in an organic solvent such as ethanol.

- Bubble or add dry hydrogen chloride gas or add a solution of hydrogen chloride in an organic solvent.

- Stir at room temperature for 1-3 hours.

- Isolate the hydrochloride salt by filtration or precipitation.

- Dry under vacuum to obtain pure 3-piperidinyl benzoate hydrochloride.

Alternative Synthetic Routes and Starting Materials

Some advanced synthetic methods involve preparing the 3-piperidinyl moiety via multi-step routes starting from amino acid derivatives or protected intermediates, followed by esterification and salt formation.

From (R)-3-Amino piperidine dihydrochloride:

- (R)-3-amino piperidine dihydrochloride can be synthesized from D-glutamic acid through a sequence of protective group manipulations, reductions, cyclizations, and deprotections.

- This intermediate can then be esterified with benzoic acid derivatives to yield the benzoate ester, followed by salt formation.

From 3-(3-Amino piperidine-1-yl) derivatives:

- Coupling of 3-(3-amino piperidine-1-yl) compounds with benzoic acid under controlled temperature (10-35°C) in mixed organic solvents yields the benzoate.

- The reaction mixture is washed, filtered, concentrated, and dried to isolate the benzoate salt.

Reaction Conditions and Optimization Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Esterification | 3-piperidinyl alcohol + benzoic anhydride or benzoyl chloride; acid/base catalyst | 0-50 | 5-12 | Control pH and temperature to avoid side reactions |

| Hydrochloride salt formation | Hydrogen chloride gas or HCl in solvent | 20-25 | 1-3 | Use dry solvents to avoid hydrolysis |

| Purification | Extraction, recrystallization, chromatography | Room temp | Variable | Ensure high purity and yield |

Research Findings and Industrial Considerations

- The synthetic routes involving protected amino acid derivatives (e.g., Boc or Cbz protected intermediates) enable stereoselective synthesis of chiral 3-piperidinyl benzoate hydrochloride, important for pharmaceutical applications.

- Industrial production favors shorter synthetic routes with fewer protection/deprotection steps to reduce cost and increase scalability.

- Control of reaction temperature and solvent choice is critical to maximize yield and purity.

- The hydrochloride salt form exhibits improved stability and handling properties compared to the free base.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | 3-Piperidinyl alcohol + benzoic acid | Direct esterification + HCl salt formation | Simple, straightforward | May require purification steps |

| 2 | (R)-3-Amino piperidine dihydrochloride | Multi-step synthesis from D-glutamic acid, esterification, salt formation | Stereoselective, high purity | Longer synthesis, higher cost |

| 3 | 3-(3-Amino piperidine-1-yl) derivatives | Coupling with benzoic acid at controlled temp | Good control over product quality | Requires intermediate refinement |

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: 3-Piperidinyl benzyl alcohol.

Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry Methyl 3-(3-piperidinyloxy)benzoate hydrochloride is used as a reagent in organic synthesis. It serves as a building block in creating complex molecules.

- Biology This compound is utilized in biological research for enzyme inhibition and receptor binding assays. It helps researchers understand the interactions between small molecules and biological targets.

- Medicine Research is ongoing regarding its potential therapeutic uses, including its role as a precursor for drug development. Studies suggest it has potential applications in treating neurological disorders due to its neuropharmacological properties.

- Industry Employed in the production of various chemical products and materials. It is also used as an intermediate in synthesizing chemicals and materials, including polymers and coatings.

Methyl 3-(3-piperidinyloxy)benzoate hydrochloride has significant interest in medicinal chemistry because of its potential biological activities, especially in neuropharmacology and antimicrobial applications.

- Neuropharmacological Effects Research indicates that methyl 3-(3-piperidinyloxy)benzoate hydrochloride exhibits neuropharmacological properties. Its structural similarity to neurotransmitter modulators suggests it could treat neurological disorders, influencing pathways related to pain perception and mood regulation. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antimicrobial Activity The compound has been studied for its antimicrobial properties, showing activity against a range of microbial strains. In vitro tests reveal antibacterial activity against Gram-positive and Gram-negative bacteria, effectively inhibiting at low concentrations. The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and interference with metabolic processes within the microbes.

Case Studies and Research Findings

- Neuroprotective Studies A study on neuronal cell lines showed that exposure to methyl 3-(3-piperidinyloxy)benzoate hydrochloride reduced apoptosis under oxidative stress conditions. The protective effect was quantified using cell viability assays, showing a significant increase in cell survival rates compared to untreated controls.

- Antimicrobial Testing In antimicrobial studies, derivatives of methyl 3-(3-piperidinyloxy)benzoate hydrochloride were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 15.6 µg/mL against E. coli, showcasing their potential as lead compounds for antibiotic development.

- Analgesic Activity One study assessed the efficacy of Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride in reducing pain responses in animal models. The results indicated a significant reduction in pain perception compared to control groups, suggesting strong analgesic properties.

- Anti-inflammatory Research Another investigation focused on its anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a marked decrease in inflammatory markers, reinforcing its potential therapeutic applications.

- Neurotransmitter Interaction Studies Research examining the compound's interaction with serotonin and dopamine receptors revealed promising results, indicating possible applications in treating mood disorders and other neurological conditions.

Mechanism of Action

The mechanism of action of 3-Piperidinyl benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

- Nitrile Groups (e.g., 3-(4-Piperidinyloxy)benzonitrile HCl): Increase polarity, affecting solubility and metabolic stability .

- Methyl Substituents (e.g., Piperocaine HCl): Enhance steric bulk, altering receptor binding kinetics .

Physicochemical Properties

Key Findings :

Biological Activity

3-Piperidinyl benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

3-Piperidinyl benzoate hydrochloride features a piperidine ring attached to a benzoate moiety, which enhances its solubility and biological activity. The molecular formula is with a molecular weight of approximately 223.72 g/mol. Its hydrochloride form improves its stability and solubility in aqueous environments, making it suitable for various biological studies.

Pharmacological Effects

Research indicates that 3-Piperidinyl benzoate hydrochloride exhibits significant pharmacological effects, particularly in the following areas:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing pain modulation and cognitive functions.

- Anti-inflammatory Properties : It has been suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions associated with inflammation.

- Analgesic Activity : Initial investigations hint at analgesic properties, indicating potential applications in pain management therapies.

The mechanism of action for 3-Piperidinyl benzoate hydrochloride is thought to involve interaction with various biological receptors and enzymes. The piperidine structure allows for binding to neurotransmitter receptors, which may modulate signaling pathways related to pain and inflammation .

Case Studies

- Study on Pain Management : A study evaluated the analgesic effects of 3-Piperidinyl benzoate hydrochloride in animal models. Results showed a significant reduction in pain responses compared to control groups, suggesting its potential utility as an analgesic agent.

- Anti-inflammatory Evaluation : In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, supporting its role as an anti-inflammatory agent.

Data Tables

| Study | Biological Effect | Methodology | Findings |

|---|---|---|---|

| Study 1 | Analgesic Activity | Animal Model | Significant pain reduction observed |

| Study 2 | Anti-inflammatory | In vitro Assay | Inhibition of cytokine production |

Q & A

Basic Research Questions

What are the key synthetic routes for 3-Piperidinyl benzoate hydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves:

Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives using catalysts like Pd/C under H₂ gas (common in analogous piperidine syntheses) .

Functionalization : Ethoxylation or benzoylation steps, employing nucleophilic substitution or esterification. For example, ethoxylation of piperidine intermediates using bromoethanol or similar reagents under basic conditions .

Final Salt Formation : Hydrochloride salt preparation via HCl gas bubbling in anhydrous solvents.

Optimization : Adjust catalyst loading (e.g., 5–10% Pd/C), solvent polarity (methanol vs. DMF), and temperature (25–80°C) to improve yield .

What safety protocols are recommended for handling piperidine derivatives in laboratory settings?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .

- Waste Management : Segregate hazardous waste (e.g., halogenated solvents) for professional disposal .

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizers .

What physico-chemical properties are critical for experimental design with this compound?

Answer:

Key properties include:

- Solubility : High water solubility due to hydrochloride salt form (~50–100 mg/mL), enabling aqueous-phase reactions .

- Stability : Hygroscopic nature necessitates anhydrous storage to prevent hydrolysis .

- Melting Point : Typically 170–200°C (varies with substituents), guiding purification via recrystallization .

Validate via DSC or TGA for batch consistency .

Advanced Research Questions

How can Design of Experiments (DoE) optimize analytical methods for 3-Piperidinyl benzoate hydrochloride?

Answer:

Apply Taguchi or Box-Behnken designs to:

- Factor Screening : Test variables like mobile phase pH, column temperature, and flow rate in HPLC .

- Robustness Testing : Evaluate method resilience to perturbations (e.g., ±5% organic modifier variation) .

- Response Optimization : Maximize peak resolution using desirability functions . Example: AQbD (Analytical Quality by Design) frameworks ensure compliance with ICH Q14 guidelines .

What strategies resolve spectral data contradictions in structural elucidation?

Answer:

Address discrepancies via:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and HRMS data. For example, distinguish regioisomers using NOESY correlations .

- Computational Chemistry : Compare experimental vs. DFT-calculated NMR shifts (e.g., using Gaussian software) .

- Reference Standards : Use PubChem or crystallographic databases (e.g., CCDC) for benchmarking .

How to assess environmental impact given limited ecotoxicological data for piperidine derivatives?

Answer:

Use read-across approaches:

- Analog-Based Modeling : Compare with structurally similar compounds (e.g., benzylpiperidines) to predict biodegradability or toxicity .

- QSAR Models : Estimate logP and bioaccumulation potential using tools like EPI Suite .

- Microcosm Studies : Simulate soil/water systems to assess persistence under controlled conditions .

How to design stability-indicating assays for long-term storage studies?

Answer:

Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .

Forced Degradation : Use acidic/alkaline hydrolysis (0.1M HCl/NaOH) and oxidation (H₂O₂) to generate degradants .

Stability-Indicating HPLC : Develop methods resolving parent compound from degradants (e.g., C18 column, 0.1% TFA in acetonitrile/water) .

What computational tools predict receptor-binding affinity for pharmacological studies?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like NK3 receptors (common in piperidine derivatives) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with piperidine nitrogen) using LigandScout .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.